Isamoltan hydrochloride

Descripción

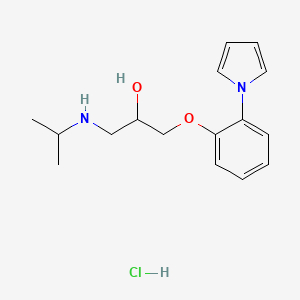

Structure

3D Structure of Parent

Propiedades

Número CAS |

55050-96-9 |

|---|---|

Fórmula molecular |

C16H23ClN2O2 |

Peso molecular |

310.82 g/mol |

Nombre IUPAC |

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H |

Clave InChI |

DCOXRJZVVPMXLY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |

Otros números CAS |

99740-06-4 |

Sinónimos |

1-(2-(1-pyrrolyl)phenoxy)-3-isopropylamine-2-propanol HCl CGP 361A CGP-361A isamoltane isamoltane, (+)-isomer isamoltane, (+-)-isomer isamoltane, (-)-isome |

Origen del producto |

United States |

Foundational & Exploratory

Isamoltan Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan (B39352) hydrochloride is a phenoxypropanolamine derivative that exhibits a unique pharmacological profile as a dual-action antagonist targeting both serotonergic and adrenergic pathways. Primarily recognized for its selective antagonism of the 5-hydroxytryptamine-1B (5-HT1B) receptor, isamoltan also demonstrates blockade of β-adrenoceptors. This dual mechanism is believed to underpin its anxiolytic properties. This technical guide provides a comprehensive overview of the molecular and cellular actions of isamoltan hydrochloride, presenting key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling cascades.

Core Mechanism of Action: Dual Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of presynaptic 5-HT1B autoreceptors and β-adrenergic receptors. This dual blockade leads to a modulation of both serotonin (B10506) and norepinephrine (B1679862) neurotransmission, which is central to its pharmacological effects.

Antagonism of the 5-HT1B Receptor

Isamoltan acts as a selective and potent antagonist at the 5-HT1B receptor.[1] These receptors are predominantly located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors to inhibit the release of serotonin (5-HT). By blocking these receptors, isamoltan disinhibits the neuron, leading to an increased release of synaptic serotonin.[2] This enhanced serotonergic neurotransmission is a key factor in its potential anxiolytic and antidepressant effects. In vivo studies have shown that isamoltan administration leads to an increased turnover of 5-HT in brain regions such as the hypothalamus and hippocampus.[2]

Antagonism of β-Adrenoceptors

In addition to its effects on the serotonergic system, isamoltan is a β-adrenoceptor ligand.[1] It exhibits blockade of both β1- and β2-adrenergic receptors in a dose-dependent manner, as demonstrated in studies with healthy volunteers.[1] The blockade of β-adrenoceptors, particularly in the peripheral nervous system, contributes to the dampening of the physiological manifestations of anxiety, such as tachycardia and tremor.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in various in vitro studies. The following tables summarize the key quantitative data available.

| Receptor Target | Parameter | Value | Species/Tissue | Reference |

| 5-HT1B Receptor | Ki | 21 nM | Rat Brain | [2] |

| 5-HT1A Receptor | Ki | 112 nM | Rat Brain | [2] |

| 5-HT1B Recognition Sites | IC50 | 39 nM | Rat Brain Membranes | [1] |

| β-adrenoceptor | IC50 | 8.4 nM | Not Specified | [1] |

Signaling Pathways

5-HT1B Receptor Signaling Cascade

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Isamoltan, as an antagonist, blocks this agonist-induced inhibition.

Figure 1: 5-HT1B Receptor Signaling Pathway Antagonized by Isamoltan.

β-Adrenoceptor Signaling

β-adrenergic receptors are GPCRs that couple to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in cAMP. As a β-adrenoceptor antagonist, isamoltan blocks this signaling cascade.

Experimental Protocols

The pharmacological profile of isamoltan has been elucidated through various experimental techniques, most notably radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for 5-HT1B and 5-HT1A receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors of interest.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-HT for serotonin receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of isamoltan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Functional Assay: K+-Evoked [3H]5-HT Overflow

This assay assesses the functional antagonism of isamoltan at presynaptic 5-HT autoreceptors.

Objective: To determine if isamoltan can block the inhibitory effect of 5-HT autoreceptors on serotonin release.

Methodology:

-

Tissue Preparation: Slices of brain tissue rich in serotonergic terminals (e.g., rat occipital cortex) are prepared.

-

Radiolabeling: The slices are incubated with [3H]5-HT to label the presynaptic serotonin stores.

-

Perfusion: The labeled slices are placed in a perfusion chamber and continuously superfused with a physiological buffer.

-

Stimulation: The slices are stimulated with a high concentration of potassium (K+) to evoke the release of [3H]5-HT.

-

Drug Application: The experiment is repeated in the presence of isamoltan.

-

Measurement: The amount of [3H]5-HT in the collected superfusate is measured. An increase in K+-evoked [3H]5-HT overflow in the presence of isamoltan indicates antagonism of the inhibitory 5-HT autoreceptors.[2]

Logical Relationship: Dual Antagonism and Anxiolytic Effect

The anxiolytic effects of isamoltan are attributed to the synergistic action of its dual receptor antagonism.

Figure 3: Logical Relationship of Dual Antagonism to Anxiolytic Effect.

The blockade of presynaptic 5-HT1B autoreceptors enhances serotonergic neurotransmission in brain circuits involved in mood and anxiety regulation. Concurrently, the antagonism of β-adrenoceptors mitigates the peripheral somatic symptoms of anxiety, such as increased heart rate and muscle tremors. This combined central and peripheral action provides a comprehensive approach to managing anxiety.

Conclusion

This compound possesses a distinctive mechanism of action characterized by its dual antagonism of 5-HT1B and β-adrenergic receptors. This profile leads to an enhancement of central serotonergic activity while simultaneously reducing the peripheral manifestations of sympathetic overactivity. The quantitative data from binding and functional assays underscore its potency at these targets. The synergistic effect of this dual antagonism provides a strong rationale for its observed anxiolytic properties, making it a compound of significant interest for researchers and clinicians in the field of neuropsychopharmacology. Further investigation into its selectivity for β-adrenoceptor subtypes and a more detailed characterization of its functional antagonist potency through pA2 determination would provide a more complete understanding of its pharmacological profile.

References

- 1. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Isamoltan hydrochloride pharmacodynamics for researchers

An In-Depth Technical Guide to the Pharmacodynamics of Isamoltane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isamoltane (also known as CGP-361A) is a phenoxypropanolamine derivative that exhibits a unique pharmacological profile, acting as an antagonist at β-adrenergic receptors and, notably, at serotonin (B10506) 5-HT₁ₐ and 5-HT₁₈ receptors.[1][2] Its primary significance in research stems from its higher potency for the 5-HT₁₈ receptor, a key presynaptic autoreceptor that regulates the release of serotonin.[2][3] By blocking this receptor, isamoltane effectively increases the synaptic concentration of serotonin, a mechanism that underpins its observed anxiolytic effects in preclinical models.[1][3] This guide provides a detailed overview of isamoltane's receptor binding affinity, mechanism of action, and the experimental findings that define its pharmacodynamic properties.

Receptor Binding and Affinity Profile

Isamoltane's interaction with adrenergic and serotonergic receptors has been quantified through various radioligand binding assays. The compound shows a distinct selectivity profile, with a notably higher affinity for the 5-HT₁₈ receptor compared to the 5-HT₁ₐ receptor.[3][4] Its activity at β-adrenoceptors is also significant.[4]

Table 1: Receptor Binding Affinity of Isamoltane

| Receptor Subtype | Ligand/Assay | Value (nM) | Species | Reference |

|---|---|---|---|---|

| 5-HT₁₈ | Ki | 21 | Rat | [1][2][3] |

| IC₅₀ vs [¹²⁵I]ICYP | 39 | Rat | [4][5] | |

| 5-HT₁ₐ | Ki | 112 | Rat | [1][2][3] |

| IC₅₀ vs [³H]8-OH-DPAT | 1070 | Rat | [4][5] |

| β-adrenoceptor | IC₅₀ | 8.4 | Rat |[4][5] |

ICYP: Iodocyanopindolol 8-OH-DPAT: 8-Hydroxy-2-(di-n-propylamino)tetralin

The data clearly indicates that isamoltane is approximately five times more potent as a ligand for the 5-HT₁₈ receptor than for the 5-HT₁ₐ receptor based on Kᵢ values.[3] The selectivity for 5-HT₁₈ over 5-HT₁ₐ is even more pronounced in functional inhibition assays, reaching 27-fold.[4][5]

Mechanism of Action and Signaling Pathways

Isamoltane's primary mechanism of action is the antagonism of the presynaptic 5-HT₁₈ autoreceptor. These receptors function as a negative feedback mechanism on serotonergic neurons; when stimulated by serotonin in the synapse, they inhibit further serotonin release.

By blocking these autoreceptors, isamoltane disrupts this feedback loop, leading to an enhanced release of serotonin (5-HT) into the synaptic cleft. This increased synaptic 5-HT concentration is believed to mediate the compound's behavioral effects.[3]

In Vitro and In Vivo Pharmacodynamics

Experimental studies have confirmed the functional consequences of isamoltane's receptor binding profile.

In Vitro Effects on Serotonin Release

In studies using brain slices, isamoltane has been shown to increase the release of serotonin. At a concentration of 0.1 µmol/L, isamoltane enhanced the potassium-evoked overflow of radiolabeled serotonin ([³H]5-HT) from slices of rat occipital cortex.[3] This provides direct evidence of its antagonist activity at the terminal 5-HT autoreceptor.[3]

In Vivo Effects on Serotonin Turnover

In living animal models, isamoltane administration leads to measurable changes in serotonin metabolism. Subcutaneous administration significantly increased the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the hypothalamus and hippocampus of rats.[3] This indicates an increased turnover and release of 5-HT in the brain.[3]

Table 2: In Vivo Effects of Isamoltane in Rats

| Effect | Dose | Brain Region(s) | Outcome | Reference |

|---|---|---|---|---|

| Increased 5-HT Turnover | 3 mg/kg s.c. | Hypothalamus, Hippocampus | Maximal increase in 5-HIAA concentration. | [3] |

| Increased 5-HT Synthesis | 0.3, 1, 3 mg/kg i.p. | Cortex | Increased 5-HTP accumulation. | [4][5] |

| Reduced 5-HT Synthesis | 30 mg/kg i.p. | Striatum | 38% reduction in 5-HTP accumulation. | [5] |

| Behavioral Response | 3 mg/kg s.c. | N/A | Induction of wet-dog shake response. |[3] |

Interestingly, higher doses of isamoltane produced a less pronounced effect on 5-HT turnover, suggesting a complex dose-response relationship.[3] The observed effects were not attributed to its β-adrenoceptor blocking action, as other β-blockers like (-)-alprenolol and betaxolol (B1666914) did not significantly alter 5-HT turnover.[3]

Behavioral Effects

At a dose of 3 mg/kg (s.c.), isamoltane induced a "wet-dog shake" response in rats.[3] This behavior was blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine, confirming it is dependent on serotonin synthesis.[3] Furthermore, the response was blocked by ritanserin, a 5-HT₂ receptor antagonist, indicating that the increased synaptic serotonin resulting from 5-HT₁₈ blockade ultimately acts on 5-HT₂ receptors to produce this behavioral outcome.[3]

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the pharmacodynamics of isamoltane.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ or IC₅₀) of a compound for a specific receptor.

In Vivo 5-HT Turnover (5-HIAA Measurement)

This protocol assesses the effect of a drug on the metabolism of serotonin in the brain.

Conclusion

Isamoltane hydrochloride is a potent antagonist of β-adrenergic and 5-HT₁₈ receptors, with a notable selectivity for the latter. Its pharmacodynamic profile is characterized by the inhibition of the presynaptic 5-HT₁₈ autoreceptor, leading to increased synaptic serotonin levels and enhanced serotonergic neurotransmission. This mechanism has been substantiated through in vitro neurotransmitter release assays, in vivo neurochemical measurements, and behavioral studies. The detailed data and experimental frameworks presented provide a comprehensive foundation for researchers investigating serotonergic systems, autoreceptor function, and the development of novel therapeutics targeting these pathways.

References

- 1. Isamoltane [medbox.iiab.me]

- 2. Isamoltane - Wikipedia [en.wikipedia.org]

- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Isamoltan Hydrochloride: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

Introduction

Isamoltan hydrochloride is a selective antagonist of the serotonin (B10506) 5-HT1B receptor, also exhibiting activity as a β-adrenoceptor ligand.[1] This technical guide provides an in-depth overview of its molecular structure, properties, and pharmacological profile, intended for researchers, scientists, and drug development professionals. Isamoltan's dual activity makes it a compound of interest for investigating the roles of both the 5-HT1B receptor and β-adrenoceptors in various physiological and pathological processes.

Molecular Structure and Properties

This compound is the hydrochloride salt of Isamoltan. The racemic form is typically used in research.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₂・HCl | [2] |

| Molecular Weight | 310.82 g/mol | [2] |

| IUPAC Name | 1-(isopropylamino)-3-(2-(1H-pyrrol-1-yl)phenoxy)propan-2-ol hydrochloride | |

| SMILES | CC(C)NCC(O)COC1=CC=CC=C1N2C=CC=C2.Cl | [2] |

| InChI | InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H | [2] |

| Stereochemistry | Racemic | [2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Synthesis

A plausible synthesis for Isamoltan would involve the reaction of 2-(1H-pyrrol-1-yl)phenol with epichlorohydrin (B41342) in the presence of a base to form the corresponding epoxide. Subsequent reaction of this intermediate with isopropylamine (B41738) would yield the Isamoltan free base, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

Pharmacological Profile

Pharmacodynamics

This compound is a selective antagonist at the 5-HT1B receptor and also demonstrates activity at β-adrenoceptors.

Table 3: Receptor Binding Profile of Isamoltan

| Target | Affinity Metric | Value (nM) |

| 5-HT1B Receptor | Ki | 21 |

| 5-HT1B Receptor | IC₅₀ | 39 |

| β-adrenoceptor | IC₅₀ | 8.4 |

The antagonism of the 5-HT1B autoreceptor, which is located on presynaptic serotonin nerve terminals, leads to an increase in the release of serotonin into the synaptic cleft.[3] This mechanism is thought to contribute to its observed anxiolytic-like effects in preclinical models. The blockade of terminal 5-HT autoreceptors by Isamoltan has been shown to increase the turnover of serotonin, as evidenced by elevated levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in brain regions such as the hypothalamus and hippocampus.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not currently available in the public literature.

Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Isamoltan blocks the binding of serotonin to the 5-HT1B receptor, thereby preventing this signaling cascade.

Figure 1. Simplified signaling pathway of the 5-HT1B receptor and the antagonistic action of Isamoltan.

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of this compound. Specific details may need to be optimized for individual laboratory conditions.

5-HT1B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1B receptor.

Figure 2. General workflow for a 5-HT1B receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1B receptor in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-GR125743), and varying concentrations of this compound. For determination of non-specific binding, add a high concentration of a known 5-HT1B ligand (e.g., unlabeled GR125743).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Toxicology

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the 5-HT1B receptor and β-adrenoceptors. Its antagonist activity at the 5-HT1B receptor, leading to increased serotonin release, makes it particularly relevant for studies in neuroscience and mood disorders. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and a detailed synthesis pathway to facilitate its broader application in preclinical research.

References

Isamoltan Hydrochloride: A Technical Overview of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan hydrochloride, also known as Isamoltane or CGP-361A, is a research chemical with a multi-target receptor binding profile, exhibiting antagonist activity at β-adrenergic, 5-HT1A, and 5-HT1B receptors. Preclinical evidence, primarily from rodent models, suggests potential anxiolytic applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its mechanism of action, pharmacological data, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Introduction

Isamoltan is a phenoxypropanolamine derivative that has been investigated for its effects on the central nervous system. Its unique pharmacological profile as an antagonist of multiple receptor systems, including those for serotonin (B10506) and norepinephrine, has made it a subject of interest in neuropharmacological research. This document synthesizes the current understanding of Isamoltan's therapeutic potential, with a focus on its anxiolytic properties.

Mechanism of Action

This compound exerts its pharmacological effects through the competitive antagonism of several key receptors:

-

5-HT1A Receptors: These receptors are involved in the modulation of mood and anxiety.

-

5-HT1B Receptors: These receptors play a role in regulating the release of serotonin and other neurotransmitters.

-

β-Adrenergic Receptors: These receptors are part of the sympathetic nervous system and are involved in the "fight-or-flight" response.

By blocking these receptors, Isamoltan can modulate neurotransmitter activity in brain regions associated with anxiety.

Signaling Pathways

The antagonism of 5-HT1A and 5-HT1B receptors by Isamoltan likely impacts downstream signaling cascades. While specific studies on Isamoltan's influence on these pathways are not extensively detailed in the public domain, the general mechanisms for these receptors are well-established.

Pharmacological Data

The primary quantitative data available for this compound pertains to its receptor binding affinity, determined through in vitro radioligand binding assays.

| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 112 | [1] |

| 5-HT1B | [¹²⁵I]ICYP | Rat Brain Membranes | 21 | [1] |

| β-Adrenergic | Not Specified | Not Specified | Data not available |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical Efficacy

The primary therapeutic potential of Isamoltan, as suggested by preclinical studies, lies in its anxiolytic effects. These effects have been observed in rodent models of anxiety.

Anxiolytic Activity

Studies utilizing the elevated plus maze (EPM) in rodents have demonstrated that Isamoltan can increase the time spent in the open arms of the maze, an indicator of reduced anxiety-like behavior.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the study of Isamoltan.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol Details:

-

Membrane Preparation: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris, followed by a high-speed centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Binding Assay: In a multi-well plate, the membrane preparation is incubated with a specific radioligand and varying concentrations of the unlabeled test compound (Isamoltan).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It has two "open" arms without walls and two "closed" arms with high walls.

Procedure:

-

Dosing: Animals are administered this compound or a vehicle control at a specified time before the test.

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a standard duration (typically 5 minutes).

-

Data Collection: The session is recorded, and the following parameters are typically measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic effect.

Safety and Toxicology

There is a significant lack of publicly available data on the safety and toxicology profile of this compound. As a research chemical, it should be handled with appropriate laboratory safety precautions.

Conclusion and Future Directions

This compound is a multi-target receptor antagonist with demonstrated anxiolytic-like effects in preclinical models. Its mechanism of action, involving the blockade of β-adrenergic, 5-HT1A, and 5-HT1B receptors, presents a unique pharmacological profile for the potential treatment of anxiety disorders.

However, the available data is limited. To fully elucidate the therapeutic potential of Isamoltan, further research is required in the following areas:

-

Comprehensive Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary.

-

Detailed Safety and Toxicology Assessment: A thorough evaluation of its potential adverse effects is crucial.

-

Elucidation of Specific Signaling Pathways: Research to understand the precise downstream effects of its receptor antagonism is needed.

-

Evaluation in a Wider Range of Behavioral Models: Testing in other models of anxiety and related disorders would provide a more complete picture of its efficacy.

-

Clinical Trials: Ultimately, well-controlled clinical trials are necessary to determine its safety and efficacy in humans.

References

An In-depth Technical Guide to the Synthesis of Isamoltan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltan (B39352) is a selective β-adrenergic receptor antagonist with a chemical structure characterized by a 1-(isopropylamino)-3-phenoxy-2-propanol backbone. This technical guide provides a comprehensive overview of the plausible synthetic pathway for Isamoltan hydrochloride, detailing the key precursors, reaction mechanisms, and representative experimental protocols. The synthesis is a multi-step process commencing with the preparation of the key intermediate, 2-(1H-pyrrol-1-yl)phenol, followed by its reaction with an epoxide precursor and subsequent ring-opening with isopropylamine (B41738) to yield the isamoltan base. The final step involves the conversion to its hydrochloride salt. This document adheres to stringent data presentation and visualization standards to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

Isamoltan, with the IUPAC name (2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol, is a notable beta-blocker.[1] The synthesis of aryloxypropanolamine-based beta-blockers is a well-established area of medicinal chemistry. The general synthetic strategy involves the coupling of a phenolic moiety with a three-carbon aminopropanol (B1366323) side chain. This guide outlines a logical and experimentally supported pathway for the synthesis of this compound, beginning with the synthesis of its key precursors.

This compound Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

-

Synthesis of the key precursor: 2-(1H-pyrrol-1-yl)phenol.

-

Formation of the epoxide intermediate: 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane.

-

Synthesis of Isamoltan base and its conversion to this compound.

The overall synthetic scheme is depicted in the following diagram:

Precursor Synthesis and Characterization

The primary precursors for the synthesis of this compound are 2-(1H-pyrrol-1-yl)phenol, epichlorohydrin, and isopropylamine. Epichlorohydrin and isopropylamine are commercially available reagents. The synthesis of 2-(1H-pyrrol-1-yl)phenol is a critical first step.

Synthesis of 2-(1H-pyrrol-1-yl)phenol

A common method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction. This involves the reaction of an aniline (B41778) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Table 1: Quantitative Data for the Synthesis of 2-(1H-pyrrol-1-yl)phenol

| Parameter | Value | Reference |

| Reactant 1 | 2-Aminophenol | Generic Clauson-Kaas |

| Reactant 2 | 2,5-Dimethoxytetrahydrofuran | Generic Clauson-Kaas |

| Solvent | Glacial Acetic Acid | Generic Clauson-Kaas |

| Reaction Condition | Reflux | Generic Clauson-Kaas |

| Reported Yield | Not specified for this specific product | N/A |

Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)phenol

This protocol is a representative procedure based on the Clauson-Kaas reaction for the synthesis of N-aryl pyrroles.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol in glacial acetic acid.

-

Reagent Addition: To this solution, add 2,5-dimethoxytetrahydrofuran.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound

The subsequent steps involve the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction.

Step 1: Synthesis of 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane

This step involves the reaction of 2-(1H-pyrrol-1-yl)phenol with epichlorohydrin in the presence of a base.

Table 2: Representative Quantitative Data for Epoxide Formation

| Parameter | Value | Reference |

| Reactant 1 | Substituted Phenol (B47542) | Synthesis of Propranolol |

| Reactant 2 | Epichlorohydrin | Synthesis of Propranolol |

| Base | Sodium Hydroxide | Synthesis of Propranolol |

| Solvent | Water or organic solvent | Synthesis of Propranolol |

| Reaction Temperature | Room temperature to mild heating | Synthesis of Propranolol |

| Reported Yield | >90% (for analogous compounds) | N/A |

Experimental Protocol: Synthesis of 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane

This protocol is a representative procedure based on the synthesis of similar aryloxypropanolamine epoxides.

-

Reaction Setup: Dissolve 2-(1H-pyrrol-1-yl)phenol in a suitable solvent (e.g., ethanol (B145695) or a biphasic system).

-

Base Addition: Add a solution of a base, such as sodium hydroxide, to the reaction mixture to form the phenoxide.

-

Epichlorohydrin Addition: Add epichlorohydrin to the reaction mixture, and stir vigorously at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

-

Work-up and Extraction: After the reaction is complete, perform a suitable work-up, which may involve quenching the reaction, separating the layers (if biphasic), and extracting the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude epoxide, which may be used in the next step without further purification or purified by chromatography.

Step 2: Synthesis of Isamoltan Base and Hydrochloride Salt

The final steps involve the ring-opening of the epoxide with isopropylamine and the subsequent formation of the hydrochloride salt.

Table 3: Representative Quantitative Data for Amine Ring-Opening and Salt Formation

| Parameter | Value | Reference |

| Reactant 1 | Aryloxy Epoxide | Synthesis of Propranolol |

| Reactant 2 | Isopropylamine | Synthesis of Propranolol |

| Solvent | Ethanol, Toluene, or neat | Synthesis of Propranolol |

| Reaction Temperature | Room temperature to reflux | Synthesis of Propranolol |

| Acid for salt formation | Hydrochloric Acid | General procedure |

| Reported Yield | High | N/A |

Experimental Protocol: Synthesis of Isamoltan Base and Hydrochloride Salt

This protocol is a representative procedure based on the synthesis of similar aryloxypropanolamines.

-

Ring-Opening Reaction: Dissolve the crude 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane in a suitable solvent like ethanol or use isopropylamine as both reactant and solvent. Heat the mixture to reflux and monitor the reaction by TLC.

-

Isolation of Isamoltan Base: Once the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure. The resulting crude isamoltan base can be purified by column chromatography or by crystallization.

-

Salt Formation: Dissolve the purified isamoltan base in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Add a solution of hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring.

-

Crystallization and Isolation: The this compound salt will precipitate out of the solution. Cool the mixture to enhance crystallization, then collect the solid by filtration.

-

Drying: Wash the collected solid with a cold solvent and dry it under vacuum to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and structured overview of the synthetic pathway for this compound, based on established chemical principles and analogous syntheses of related beta-blocker compounds. The outlined procedures for the synthesis of the key precursor, 2-(1H-pyrrol-1-yl)phenol, and the subsequent steps to form the final hydrochloride salt, offer a solid foundation for researchers. The provided diagrams and tables are intended to facilitate a clear understanding of the synthesis pathway and experimental workflow. It is important to note that while the provided protocols are representative, optimization of reaction conditions would be necessary to achieve high yields and purity for the specific synthesis of this compound.

References

Isamoltan hydrochloride CAS number and chemical information

This technical guide provides a comprehensive overview of Isamoltan hydrochloride, a pharmacologically significant compound with dual antagonist activity. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Information

This compound is the hydrochloride salt of Isamoltan, a racemic mixture. It belongs to the phenoxypropanolamine class of chemical compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 99740-06-4 |

| Molecular Formula | C₁₆H₂₂N₂O₂ · HCl |

| Molecular Weight | 310.82 g/mol |

| IUPAC Name | 1-((1-Methylethyl)amino)-3-(2-(1H-pyrrol-1-yl)phenoxy)-2-propanol hydrochloride |

| Synonyms | (±)-Isamoltane hydrochloride, CGP-361A |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and ethanol |

| Stereochemistry | Racemic |

Pharmacological Profile

This compound is characterized by its dual antagonist activity at β-adrenergic receptors and serotonin (B10506) 5-HT1B receptors. This unique pharmacological profile has been the subject of research into its potential therapeutic applications, particularly for anxiety disorders.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of endogenous ligands to β-adrenoceptors and 5-HT1B receptors.

-

β-Adrenergic Receptor Antagonism : As a β-blocker, this compound non-selectively antagonizes β-1 and β-2 adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine. The primary consequence of this blockade is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

5-HT1B Receptor Antagonism : this compound is a selective antagonist of the 5-HT1B receptor.[1] The 5-HT1B receptor is a presynaptic autoreceptor that negatively regulates the release of serotonin (5-HT). By blocking this receptor, this compound can increase the synaptic concentration of 5-HT.[2] It exhibits a higher affinity for the 5-HT1B receptor subtype compared to the 5-HT1A subtype.[2]

Receptor Binding Affinity

The binding affinity of this compound to its target receptors has been quantified in various studies. The following table summarizes key binding parameters.

Table 2: Receptor Binding Profile of this compound

| Receptor Target | Parameter | Value (nM) | Radioligand | Tissue Source |

| 5-HT1B Receptor | IC₅₀ | 39 | [¹²⁵I]ICYP | Rat brain membranes[1] |

| Kᵢ | 21 | Rat brain[2] | ||

| β-Adrenoceptor | IC₅₀ | 8.4 | ||

| 5-HT1A Receptor | Kᵢ | 112 | Rat brain[2] |

Signaling Pathways

The dual antagonism of this compound results in the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.

β-Adrenergic Receptor Signaling Pathway

β-adrenergic receptors are coupled to the stimulatory G-protein, Gs. Antagonism by this compound disrupts this pathway.

References

Isamoltan Hydrochloride: A Preclinical In-depth Technical Guide

Foreword: This document provides a detailed overview of the preclinical discovery and development of isamoltan (B39352) hydrochloride (also known as isamoltane or CGP-361A). While the compound showed promise in early research as a potential anxiolytic agent, its detailed clinical development history is not extensively documented in publicly available literature. This guide focuses on the robust preclinical data that defined its pharmacological profile.

Introduction

Isamoltan is a phenoxypropanolamine derivative that emerged from research programs investigating compounds with dual activity at β-adrenergic and serotonin (B10506) receptors. Its unique pharmacological profile as a potent β-adrenoceptor antagonist and a selective 5-HT₁B receptor antagonist garnered interest for its potential therapeutic application in anxiety disorders. The rationale behind this dual-action approach was to combine the somatic symptom relief of β-blockade with the central anxiolytic effects mediated by serotonin receptor modulation.

Synthesis and Chemical Properties

While the specific, step-by-step synthesis protocol for isamoltan hydrochloride is not detailed in the available literature, a plausible synthetic route can be postulated based on its chemical structure—1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride. The synthesis would likely involve the reaction of 2-(1H-pyrrol-1-yl)phenol with an epoxide, such as epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine. The final step would involve the formation of the hydrochloride salt.

Chemical Structure:

-

IUPAC Name: 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride[1][2]

-

Molecular Formula: C₁₆H₂₂N₂O₂·HCl

-

Other Names: Isamoltane, CGP-361A[1]

Pharmacodynamics: Mechanism of Action

Isamoltan exhibits a dual mechanism of action, acting as an antagonist at both β-adrenergic receptors and specific serotonin receptor subtypes.[1][2][3]

-

β-Adrenoceptor Antagonism: Isamoltan is a potent β-adrenoceptor ligand, which contributes to the reduction of peripheral manifestations of anxiety, such as tachycardia and tremor.[2][4]

-

5-HT₁B Receptor Antagonism: Isamoltan is a selective antagonist of the 5-HT₁B receptor.[3][4] In the central nervous system, 5-HT₁B receptors are primarily located on the presynaptic terminals of serotonin neurons and function as autoreceptors that inhibit the release of serotonin.[3] By blocking these receptors, isamoltan is thought to increase the synaptic concentration of serotonin, leading to its anxiolytic effects.[3]

-

5-HT₁A Receptor Affinity: Isamoltan also has a weaker affinity for the 5-HT₁A receptor, where it also acts as an antagonist.[1][3]

The following diagram illustrates the proposed mechanism of action of isamoltan at the serotonergic synapse.

Caption: Proposed mechanism of isamoltan at a serotonergic synapse.

Preclinical Pharmacological Data

The preclinical evaluation of isamoltan established its binding affinities and functional effects in both in vitro and in vivo models.

In Vitro Studies

Binding Affinity:

Radioligand binding assays were crucial in determining the affinity of isamoltan for its molecular targets. These studies were typically conducted using rat brain membranes.

| Receptor Subtype | Ligand Used | Isamoltan Affinity | Reference |

| 5-HT₁B | [¹²⁵I]ICYP | IC₅₀ = 39 nM | [2][4] |

| 5-HT₁B | - | Kᵢ = 21 nmol/l | [1][3] |

| 5-HT₁A | [³H]8-OH-DPAT | Kᵢ = 112 nmol/l | [1][3] |

| β-adrenoceptor | - | IC₅₀ = 8.4 nM | [2][4] |

Functional Assays:

Functional studies were performed to assess the effect of isamoltan on neuronal activity.

-

³H-Serotonin Release: In slices of rat occipital cortex pre-loaded with ³H-5-HT, isamoltan at a concentration of 0.1 µmol/l increased the potassium-evoked overflow of ³H-5-HT.[3] This finding is consistent with the blockade of terminal 5-HT autoreceptors (5-HT₁B), which normally inhibit serotonin release.[3]

Experimental Protocol: Radioligand Binding Assay (General Methodology)

-

Tissue Preparation: Whole rat brains (or specific regions like the cortex) are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Binding Reaction: A mixture containing the membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]ICYP for 5-HT₁B sites), and varying concentrations of the unlabeled test compound (isamoltan) is incubated.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values (the concentration of the drug that inhibits 50% of specific binding) are determined by non-linear regression analysis. Kᵢ values are then calculated using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is depicted below.

Caption: Generalized workflow for a radioligand binding assay.

In Vivo Studies

In vivo experiments in rats provided evidence for the physiological and behavioral effects of isamoltan.

-

Increased Serotonin Turnover: Subcutaneous administration of isamoltan led to a significant increase in the concentration of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hypothalamus and hippocampus.[3] This indicates an increased turnover of serotonin, which is consistent with the blockade of 5-HT₁B autoreceptors.[3] The maximal effect was observed at a dose of 3 mg/kg.[3]

-

Behavioral Effects: At a dose of 3 mg/kg (s.c.), isamoltan induced a "wet-dog shake" response in rats.[3] This behavior is known to be mediated by the activation of 5-HT₂ receptors. The induction of this response by isamoltan, a 5-HT₁B antagonist, suggests that by increasing synaptic serotonin levels, isamoltan indirectly leads to the activation of postsynaptic 5-HT₂ receptors.[3]

Experimental Protocol: Measurement of 5-HIAA Levels (General Methodology)

-

Drug Administration: Rats are administered isamoltan or a vehicle control via a specific route (e.g., subcutaneous injection).

-

Tissue Collection: At a predetermined time after drug administration, the animals are euthanized, and specific brain regions (e.g., hypothalamus, hippocampus) are rapidly dissected.

-

Sample Preparation: The brain tissue is homogenized in an acidic solution to precipitate proteins.

-

Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify the levels of serotonin and 5-HIAA.

-

Data Comparison: The 5-HIAA levels in the drug-treated group are compared to the vehicle-treated group to determine the effect on serotonin turnover.

Clinical Development and Outlook

Conclusion

This compound is a pharmacologically interesting compound with a dual mechanism of action as a β-adrenoceptor and a selective 5-HT₁B receptor antagonist. Preclinical in vitro and in vivo studies demonstrated its potential to modulate the serotonergic system in a manner consistent with anxiolytic activity. While its journey through clinical development is not well-documented, the preclinical data for isamoltan provides a valuable case study in the rationale for designing dual-action drugs for the treatment of anxiety disorders. Further research into compounds with this pharmacological profile may still hold promise for the development of novel anxiolytics.

References

An In-Depth Technical Guide to the Beta-Adrenoceptor Antagonist Activity of Isamoltan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Concept: A Dual-Action Ligand with Beta-Blockade and Serotonergic Activity

Isamoltan (B39352) hydrochloride is a pharmacologically complex agent, primarily recognized for its antagonist activity at beta-adrenoceptors.[1][2] Concurrently, it exhibits significant affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B subtype, where it also acts as an antagonist.[1][3][4] This dual-action profile positions isamoltan as a compound of interest for investigating the interplay between the adrenergic and serotonergic systems. This technical guide will focus on the core beta-adrenoceptor antagonist activity of isamoltan, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Isamoltan's Receptor Interactions

The available data on isamoltan's binding affinity and functional antagonism are summarized below. It is important to note that while its general beta-adrenoceptor antagonism is established, detailed selectivity profiling across all beta-adrenoceptor subtypes is not extensively reported in publicly available literature.

Table 1: Isamoltan Hydrochloride Binding and Functional Antagonist Activity

| Receptor Target | Parameter | Value | Species/Tissue | Reference |

| Beta-Adrenoceptors (Non-selective) | IC50 | 8.4 nM | Rat Brain Membranes | [2] |

| 5-HT1A Receptor | Ki | 112 nM | Rat Brain | [1][4] |

| 5-HT1B Receptor | Ki | 21 nM | Rat Brain | [1][4] |

| 5-HT1B Receptor | IC50 | 39 nM | Rat Brain Membranes | [5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vivo Beta-Adrenoceptor Blockade of Isamoltan in Healthy Volunteers

| Parameter | Placebo | 4 mg Isamoltan | 10 mg Isamoltan | 20 mg Propranolol | Reference |

| Reduction in Exercise Heart Rate (β1 effect) | - | 1% | 5% | 11% | [6] |

| Provocative Dose of Albuterol for 35% Increase in Tremor (β2 effect) | 464-539 µg | 1122-1270 µg | >1612 µg | >1612 µg | [6] |

This in vivo data demonstrates that isamoltan causes a dose-dependent blockade of both β1- and β2-adrenoceptors in humans.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of beta-adrenoceptor antagonists like isamoltan.

Radioligand Binding Assay for Beta-Adrenoceptors

This assay is fundamental for determining the binding affinity (Ki or IC50) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for beta-adrenoceptor subtypes.

Materials:

-

Cell membranes expressing the beta-adrenoceptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand (e.g., [³H]-CGP 12177, a hydrophilic beta-adrenoceptor antagonist).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled beta-blocker like propranolol).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the isamoltan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a beta-adrenoceptor agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at beta-adrenoceptors.

Materials:

-

Whole cells expressing the beta-adrenoceptor subtype of interest.

-

This compound solutions of varying concentrations.

-

A beta-adrenoceptor agonist (e.g., isoproterenol).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a beta-adrenoceptor agonist (typically the EC80 concentration to ensure a robust signal) in the presence of a phosphodiesterase inhibitor.

-

Incubation: Incubate for a specific time to allow for cAMP production.

-

Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the isamoltan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Mandatory Visualizations

Beta-Adrenoceptor Signaling Pathway

The canonical signaling pathway for beta-adrenoceptors involves the activation of adenylyl cyclase and the subsequent production of the second messenger cAMP.

Caption: Beta-adrenoceptor signaling cascade and the antagonistic action of isamoltan.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Logical Relationship of Beta-Blockade and Physiological Response

This diagram illustrates the logical relationship between isamoltan's action at the molecular level and the resulting physiological effects.

Caption: Logical flow from molecular action to physiological effects of isamoltan.

References

- 1. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 4. Effects of selective antagonism of beta-adrenoceptor sub-types on responses to isoprenaline in rat distal colon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Isamoltane Hydrochloride: A Technical Guide to its 5-HT1B Receptor Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane hydrochloride is a phenoxypropanolamine derivative that exhibits high affinity for the serotonin (B10506) 5-HT1B receptor. Initially developed as a β-adrenoceptor antagonist, its pharmacological profile is characterized by a notable selectivity for the 5-HT1B receptor over the 5-HT1A subtype and other neurotransmitter receptors. This technical guide provides an in-depth overview of isamoltane's binding affinity and selectivity profile, complete with detailed experimental methodologies for the key assays used in its characterization. Quantitative data are presented in structured tables for clarity, and key concepts are illustrated through diagrams to facilitate understanding of its mechanism of action and experimental evaluation.

Introduction

Isamoltane, chemically known as (1-(2-(1-pyrrolyl)-phenoxy)-3-isopropylamino-2-propanol hydrochloride), is a compound of significant interest in neuropharmacology. Its dual activity as a β-adrenoceptor antagonist and a high-affinity 5-HT1B receptor ligand has prompted investigations into its potential therapeutic applications, including anxiolytic effects. The 5-HT1B receptor, a Gi/o-coupled presynaptic autoreceptor, plays a crucial role in regulating the release of serotonin and other neurotransmitters. Ligands targeting this receptor are therefore valuable tools for modulating serotonergic neurotransmission. This document serves as a comprehensive resource on the 5-HT1B receptor affinity and selectivity of isamoltane.

5-HT1B Receptor Binding Affinity and Selectivity

The affinity of isamoltane for the 5-HT1B receptor has been primarily determined through radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions. These studies have consistently demonstrated that isamoltane is a potent ligand at the 5-HT1B receptor, with a notable degree of selectivity against other serotonin receptor subtypes and adrenergic receptors.

Quantitative Binding Data

The binding affinity of isamoltane is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data from key studies.

Table 1: Isamoltane Binding Affinity at Serotonin 5-HT1 Receptors

| Receptor Subtype | Radioligand | Tissue Source | Ki (nmol/L) | IC50 (nmol/L) | Reference |

| 5-HT1B | [125I]ICYP | Rat Brain Membranes | 21 | 39 | [1][2] |

| 5-HT1A | [3H]8-OH-DPAT | Rat Brain Membranes | 112 | 1070 | [1][2] |

ICYP: Iodocyanopindolol; 8-OH-DPAT: 8-Hydroxy-2-(di-n-propylamino)tetralin

Table 2: Isamoltane Selectivity Profile Against Other Receptors

| Receptor | Radioligand | Tissue Source | IC50 | Reference |

| β-adrenoceptor | [125I]ICYP | Rat Brain Membranes | 8.4 nmol/L | [1] |

| 5-HT2 | Not Specified | Rat Brain Membranes | 3-10 µmol/L (weak activity) | [1] |

| α1-adrenoceptor | Not Specified | Rat Brain Membranes | 3-10 µmol/L (weak activity) | [1] |

| 5-HT1C | Not Specified | Rat Brain Membranes | Devoid of activity | [1] |

Data indicates that isamoltane is approximately 5-fold more potent at the 5-HT1B receptor compared to the 5-HT1A receptor and displays significantly weaker affinity for 5-HT2 and α1-adrenergic receptors.[1][2]

Experimental Protocols

The characterization of isamoltane's receptor binding profile relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key assays cited.

Radioligand Binding Assay for 5-HT1B Receptors

This protocol describes a competitive binding assay to determine the affinity of isamoltane for the 5-HT1B receptor in rat brain tissue.

Objective: To determine the IC50 and Ki of isamoltane at the 5-HT1B receptor.

Materials:

-

Rat brain tissue (e.g., cerebral cortex, striatum)

-

[125I]Iodocyanopindolol ([125I]ICYP) as the radioligand

-

Isamoltane hydrochloride

-

Serotonin (for non-specific binding determination)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Dissect rat brain tissue on ice and place it in ice-cold homogenization buffer.

-

Homogenize the tissue using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and various concentrations of isamoltane.

-

To each tube, add the following in order:

-

Assay buffer.

-

A fixed concentration of [125I]ICYP (typically at or near its Kd).

-

For non-specific binding tubes, add a high concentration of serotonin (e.g., 10 µM).

-

For experimental tubes, add varying concentrations of isamoltane.

-

Add the prepared membrane homogenate (typically 50-100 µg of protein).

-

-

Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the isamoltane concentration.

-

Determine the IC50 value (the concentration of isamoltane that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (Functional Assay)

This protocol outlines a functional assay to determine the antagonist activity of isamoltane at the Gi/o-coupled 5-HT1B receptor.

Objective: To measure the ability of isamoltane to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the 5-HT1B receptor.

Materials:

-

Rat brain membranes expressing 5-HT1B receptors (prepared as in 3.1)

-

[35S]GTPγS

-

GTPγS (unlabeled, for non-specific binding)

-

GDP

-

A 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT)

-

Isamoltane hydrochloride

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup:

-

In assay tubes, add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and the rat brain membranes.

-

For antagonist determination, add varying concentrations of isamoltane and pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

Add a fixed concentration of the 5-HT1B agonist (typically at its EC80-EC90 concentration) to stimulate the receptor. Control tubes will contain no agonist (basal binding).

-

Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Incubation and Filtration:

-

Incubate the mixture at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the percentage inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of isamoltane.

-

Plot the percentage inhibition against the logarithm of the isamoltane concentration to determine the IC50 value for its functional antagonist activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT1B receptor, the workflow of a competitive binding assay, and the logical relationship in selectivity profiling.

Conclusion

Isamoltane hydrochloride is a valuable pharmacological tool characterized by its high affinity for the 5-HT1B receptor and its function as an antagonist. The data clearly demonstrate a selectivity for the 5-HT1B subtype over the 5-HT1A receptor, and markedly lower affinity for 5-HT2 and α1-adrenergic receptors. Its potent interaction with β-adrenoceptors is also a key feature of its pharmacological profile. The detailed methodologies provided herein offer a framework for the continued investigation of isamoltane and other novel compounds targeting the serotonergic system. This guide serves as a foundational resource for researchers aiming to understand and leverage the specific receptor interaction profile of isamoltane in preclinical and clinical research.

References

Isamoltan Hydrochloride: A Deep Dive into its Enantiomers and Stereochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chirality in Drug Action

Isomerism, particularly enantiomerism, is a critical consideration in drug development and clinical pharmacology. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1][2] While they possess identical physicochemical properties in an achiral environment, their interactions with chiral biological macromolecules, such as receptors and enzymes, can differ significantly.[3][4] This stereoselectivity can manifest in various ways, including differences in binding affinity, functional activity (agonist vs. antagonist), and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[3][5]

Isamoltan (B39352) hydrochloride is a chiral compound that acts as a β-adrenoceptor antagonist and also exhibits high affinity for the 5-HT1B receptor. The presence of a stereocenter in its chemical structure necessitates the consideration of its enantiomeric forms, (R)- and (S)-isamoltan, as potentially distinct pharmacological entities. Understanding the stereochemical aspects of isamoltan is crucial for elucidating its mechanism of action and for the potential development of more selective and efficacious therapeutic agents.

Stereochemistry of Isamoltan Hydrochloride

Isamoltan, with the chemical name 1-(isopropylamino)-3-(2-(pyrrol-1-yl)phenoxy)propan-2-ol, possesses a single chiral center at the second carbon of the propan-2-ol backbone. This results in the existence of two enantiomers: (R)-isamoltan and (S)-isamoltan. The absolute configuration at this stereocenter is determined by the Cahn-Ingold-Prelog priority rules.

The hydrochloride salt of isamoltan is commonly used in research and development to improve its solubility and stability. The overall pharmacological profile of the racemate (a 1:1 mixture of the (R)- and (S)-enantiomers) is a composite of the individual activities of each enantiomer.

Pharmacological Profile

Receptor Binding Affinity

While specific binding data for the individual enantiomers of isamoltan are not available in the reviewed literature, studies on racemic isamoltan have established its binding profile.

Table 1: Binding Affinity (Ki) of Racemic Isamoltan at Serotonin (B10506) Receptors

| Receptor Subtype | Ki (nmol/l) |

| 5-HT1A | 112 |

| 5-HT1B | 21 |

Note: Data for β-adrenoceptor subtypes for racemic isamoltan were not found in the reviewed literature.

Based on the principles of stereoselectivity observed with other chiral β-blockers, it is highly probable that the (R)- and (S)-enantiomers of isamoltan exhibit differential binding affinities for both β-adrenoceptors and 5-HT1B receptors. For many β-blockers, the (S)-enantiomer is often the more potent β-adrenoceptor antagonist.

Functional Activity

Isamoltan is characterized as a β-adrenoceptor antagonist and a 5-HT1B receptor antagonist. The functional consequences of receptor binding are typically assessed through second messenger assays, such as measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

At β-adrenoceptors: As an antagonist, isamoltan would be expected to inhibit the isoproterenol-stimulated increase in cAMP levels. The potency of this inhibition (IC50) would likely differ between the (R)- and (S)-enantiomers.

-

At 5-HT1B receptors: The 5-HT1B receptor is a Gi/o-coupled receptor, and its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. As an antagonist, isamoltan would block the ability of a 5-HT1B agonist (like 5-carboxamidotryptamine) to suppress forskolin-stimulated cAMP accumulation.

Quantitative data for the functional activity of the individual isamoltan enantiomers are not currently available.

Signaling Pathways

Isamoltan's dual receptor activity implicates it in two distinct G-protein coupled receptor (GPCR) signaling pathways.

Experimental Protocols

The following sections outline generalized yet detailed protocols that can be adapted for the synthesis, chiral separation, and pharmacological evaluation of isamoltan enantiomers.

Synthesis and Resolution of Isamoltan Enantiomers

A plausible synthetic route to racemic isamoltan can be conceptualized based on established methods for analogous β-amino alcohols. The resolution of the enantiomers can then be achieved using techniques such as chiral chromatography.

Protocol for Chiral HPLC Resolution:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), should be selected.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.

-

Detection: UV detection at a wavelength where isamoltan exhibits strong absorbance (e.g., around 254 nm).

-

Procedure: a. Dissolve the racemic isamoltan free base in the mobile phase. b. Inject the sample onto the chiral HPLC system. c. Elute the enantiomers under isocratic conditions. d. Collect the separated enantiomeric fractions. e. Evaporate the solvent from each fraction to obtain the pure enantiomers. f. Confirm the enantiomeric purity of each fraction by re-injection onto the chiral column.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol for Competitive Radioligand Binding Assay:

-

Materials:

-

Cell membranes expressing the human β-adrenoceptor subtype of interest or the 5-HT1B receptor.

-

Radioligand: e.g., [³H]-CGP-12177 for β-adrenoceptors or [³H]-GR125743 for 5-HT1B receptors.

-

(R)- and (S)-isamoltan hydrochloride.

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).

-

Glass fiber filters.

-

-

Procedure: a. In a 96-well plate, add the cell membranes, radioligand, and a range of concentrations of the isamoltan enantiomer. b. For non-specific binding determination, include wells with a high concentration of a known non-labeled ligand (e.g., propranolol (B1214883) for β-adrenoceptors). c. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. d. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: a. Plot the percentage of specific binding against the logarithm of the isamoltan enantiomer concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.

Protocol for cAMP Antagonism Assay:

-

Cell Culture: Use a cell line stably expressing the β-adrenoceptor or 5-HT1B receptor (e.g., HEK293 or CHO cells).

-

Procedure: a. Seed the cells in a 96-well plate and grow to confluence. b. Pre-incubate the cells with varying concentrations of the isamoltan enantiomer for a defined period. c. Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., isoproterenol for β-adrenoceptors or a 5-HT1B agonist for cells co-treated with forskolin). d. After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: a. Plot the cAMP concentration against the logarithm of the isamoltan enantiomer concentration. b. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion and Future Directions

This compound presents a compelling case for the study of stereoselectivity in drug action due to its dual targeting of β-adrenoceptors and 5-HT1B receptors. While the current body of literature provides a solid foundation for understanding the pharmacology of racemic isamoltan, a significant knowledge gap exists concerning the specific properties of its individual enantiomers. The detailed experimental protocols provided in this guide offer a roadmap for researchers to undertake these critical investigations.

Future research should prioritize the synthesis and resolution of (R)- and (S)-isamoltan to enable a thorough characterization of their respective binding affinities and functional activities at all relevant receptor subtypes. Such studies will not only provide a more complete understanding of isamoltan's pharmacological profile but also hold the potential for the development of a single-enantiomer drug with an optimized therapeutic index, a common goal in modern drug development. The elucidation of the stereospecific interactions of isamoltan will undoubtedly contribute to the broader understanding of ligand-receptor interactions and the principles of chiral pharmacology.

References

- 1. longdom.org [longdom.org]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Isamoltan Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Solubility Data